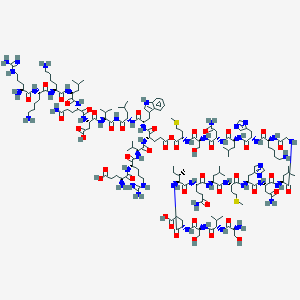![molecular formula C15H13BrN2OS B222423 N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTB has been studied for its mechanism of action and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide is believed to exert its effects through modulation of ion channels in the nervous system. Specifically, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been shown to enhance the activity of voltage-gated calcium channels, which are important for neurotransmitter release and synaptic transmission. N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has also been shown to inhibit the activity of acid-sensing ion channels, which are involved in pain sensation and other physiological processes.
Biochemical and Physiological Effects:
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects, including enhancement of synaptic transmission, improvement of memory function, inhibition of tumor growth, and induction of cell death in cancer cells. N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has also been shown to reduce pain sensitivity in animal models, suggesting a potential role in the treatment of neuropathic pain and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide for laboratory experiments is its specificity for voltage-gated calcium channels and acid-sensing ion channels, which allows for targeted modulation of these channels without affecting other ion channels. However, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide is relatively new and has not been extensively studied, which may limit its usefulness in certain experiments. Additionally, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide. One area of interest is the development of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide-based drugs for the treatment of neurological disorders, such as neuropathic pain and Alzheimer's disease. Another potential direction is the investigation of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide's effects on other ion channels and physiological processes, which could lead to the discovery of new therapeutic targets. Finally, further research is needed to determine the safety and efficacy of N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide in humans, which could pave the way for clinical trials and eventual approval as a therapeutic agent.
Synthesemethoden
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylbenzenamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with benzoyl chloride to produce N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been shown to enhance synaptic transmission and improve memory function in animal models. In cancer research, N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit tumor growth and induce cell death in cancer cells. N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide has also been studied as a potential drug candidate for treating neuropathic pain and other neurological disorders.
Eigenschaften
Produktname |
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide |
|---|---|
Molekularformel |
C15H13BrN2OS |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-9-12(16)7-8-13(10)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |
InChI-Schlüssel |
ORBLRWGVRQGYIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=S)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

